molecular formula C17H22N2O4 B2589092 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea CAS No. 1798486-86-8

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea

Cat. No. B2589092
CAS RN: 1798486-86-8
M. Wt: 318.373
InChI Key: PNZBRNKHXUIPQW-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea, also known as Furosemide, is a widely used diuretic drug. It is primarily used to treat conditions such as hypertension, edema, and congestive heart failure. The drug works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention. Furosemide has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Novel Compound Synthesis

Research has explored the synthesis of novel classes of compounds, including derivatives of furan, for potential applications in medicinal chemistry and materials science. For example, the synthesis of 5,5′-carbonyl-bis(5,6-dihydro-4H-furo- and thieno-[2,3-c]pyrrol-4-ones) from related furan compounds demonstrates the interest in developing new chemical entities with unique structures and potential applications (Gani Koza & M. Balcı, 2011).

Anticancer and Antiangiogenic Activity

Some furan derivatives have been evaluated for their anticancer and antiangiogenic activities, highlighting the therapeutic potential of these compounds. A study on novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin demonstrated significant antiproliferative activity against cancer cells, indicating the relevance of furan compounds in developing new anticancer therapies (R. Romagnoli et al., 2015).

Bioactivity Against Pathogens

The bioactivity of certain urea derivatives against pathogens has been explored, suggesting their potential use in developing novel antimicrobial agents. For instance, a synthesized compound exhibited broad-spectrum activity against various pathogens, except Bacillus subtilis, underscoring the medicinal applications of these compounds (Chioma Donlawson et al., 2020).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of furan-based diols with various diacid ethyl esters has been studied, demonstrating the potential of furan derivatives in producing biobased polyesters. This research contributes to the development of sustainable materials and highlights the versatility of furan compounds in polymer science (Yi Jiang et al., 2014).

properties

IUPAC Name

1-[2-(furan-2-yl)-2-methoxyethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-21-14-7-5-13(6-8-14)9-10-18-17(20)19-12-16(22-2)15-4-3-11-23-15/h3-8,11,16H,9-10,12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZBRNKHXUIPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea

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